1-[3-(Aminomethyl)phenyl]azetidin-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1-[3-(aminomethyl)phenyl]azetidin-2-one |
InChI |
InChI=1S/C10H12N2O/c11-7-8-2-1-3-9(6-8)12-5-4-10(12)13/h1-3,6H,4-5,7,11H2 |
InChI Key |
AAXLWSIVUGGLSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1=O)C2=CC=CC(=C2)CN |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 3 Aminomethyl Phenyl Azetidin 2 One and Its Structural Analogs
Retrosynthetic Strategies for the Azetidin-2-one (B1220530) Core with 1,3-Disubstitution
Retrosynthetic analysis provides a logical framework for dissecting complex target molecules into simpler, commercially available starting materials. For a 1,3-disubstituted azetidin-2-one, the primary disconnection strategies target the bonds formed during the key ring-forming step.
The most prominent retrosynthetic pathway involves a [2+2] disconnection of the N1–C2 and C3–C4 bonds. This approach leads directly to two key synthons: an imine and a ketene (B1206846). This strategy forms the basis of the Staudinger cycloaddition, one of the most versatile methods for β-lactam synthesis. researchgate.netresearchgate.net The substituents at the N1 and C4 positions of the azetidinone originate from the imine, while the substituent at the C3 position is derived from the ketene.
An alternative, though less common, disconnection breaks the N1–C4 and C2–C3 bonds. Another important strategy, particularly relevant for the synthesis of 1-[3-(Aminomethyl)phenyl]azetidin-2-one, involves disconnecting the N1-aryl bond. This leads to a pre-formed azetidin-2-one (or a C3-substituted analog) and a suitable phenyl-containing fragment. This approach separates the synthesis of the β-lactam core from the introduction of the specific N1-substituent, offering a modular route to a variety of analogs. The aminomethyl group on the phenyl ring would typically be installed from a precursor functional group, such as a nitro or cyano group, after the N-arylation step to avoid side reactions.
Modern Cycloaddition Approaches for Azetidin-2-one Synthesis
Cycloaddition reactions are powerful tools for constructing cyclic systems in a single step. The [2+2] cycloaddition is the most direct and widely employed method for synthesizing the azetidin-2-one ring. researchgate.net
The Staudinger synthesis, discovered by Hermann Staudinger in 1907, is a non-photochemical [2+2] cycloaddition between an imine and a ketene to yield a β-lactam. wikipedia.orgwikipedia.org The reaction's versatility has made it a cornerstone of β-lactam chemistry for over a century. researchgate.net A significant advantage of this method is the wide range of substituents that can be tolerated on both the imine and ketene components, allowing for the synthesis of a diverse library of azetidin-2-one derivatives. mdpi.com
Ketenes are highly reactive and prone to polymerization, so they are most commonly generated in situ. organic-chemistry.org A standard method involves the dehydrochlorination of an acyl chloride using a tertiary amine, such as triethylamine (B128534) (Et₃N). mdpi.comderpharmachemica.com The ketene is then immediately trapped by the imine present in the reaction mixture. mdpi.com Other methods for ketene generation include the Wolff rearrangement of α-diazoketones. wikipedia.orgorganic-chemistry.org The imines, or Schiff bases, are typically pre-formed by the condensation of a primary amine with an aldehyde or ketone. sciencescholar.us
The reaction conditions, including solvent and temperature, can be optimized to improve yields and stereoselectivity. mdpi.com For instance, microwave irradiation has been successfully employed to accelerate the reaction, often leading to higher yields in shorter reaction times. derpharmachemica.comglobalresearchonline.net
The mechanism and stereochemical outcome of the Staudinger ketene-imine cycloaddition are complex and have been the subject of extensive study. mdpi.com The reaction proceeds through a stepwise mechanism involving a zwitterionic intermediate, formed by the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon. organic-chemistry.org The subsequent ring closure of this intermediate affords the final β-lactam product. organic-chemistry.org
The stereoselectivity of the cycloaddition (i.e., the formation of cis or trans isomers) is influenced by several factors. The geometry of the imine plays a crucial role, with (E)-imines generally yielding cis β-lactams and (Z)-imines forming trans β-lactams. wikipedia.org Furthermore, the electronic nature of the substituents on both reactants is critical. Ketenes with electron-donating substituents tend to favor the formation of cis products, whereas those with electron-withdrawing groups often lead to trans isomers. wikipedia.orgorganic-chemistry.org The reaction temperature and solvent polarity can also impact the stereochemical course of the reaction by affecting the rotational equilibrium of the zwitterionic intermediate. mdpi.com
| Ketene Substituent (at Cα) | Imine N-Substituent | Typical Major Product | Rationale |
|---|---|---|---|
| Electron-Donating (e.g., -OR, -NR₂) | Electron-Withdrawing (e.g., -Tosyl) | cis | Accelerated direct ring closure of the zwitterionic intermediate. organic-chemistry.org |
| Electron-Withdrawing (e.g., -COR, -CN) | Electron-Donating (e.g., -Alkyl, -Aryl) | trans | Slower ring closure allows for isomerization of the intermediate. organic-chemistry.org |
| Phthalamido (-NPhth) | Aryl | cis or trans (condition dependent) | Stereochemical outcome can be controlled by reaction conditions. nih.gov |
| Phenoxy (-OPh) | Aryl | cis | Often proceeds with high cis-selectivity. rsc.org |
Stereoselective Synthesis of Azetidin-2-one Scaffolds Relevant to this compound
The biological activity of β-lactam derivatives is highly dependent on their stereochemistry. researchgate.net Consequently, the development of stereoselective synthetic methods is paramount. For analogs of this compound that are substituted at the C3 and/or C4 positions, controlling the relative and absolute stereochemistry is essential.
Several strategies have been developed to achieve stereocontrol in β-lactam synthesis:
Chiral Auxiliaries: Attaching a chiral auxiliary to either the ketene or imine precursor can induce facial selectivity during the cycloaddition, leading to the formation of an enantioenriched product. The auxiliary can then be cleaved to afford the desired chiral β-lactam. mdpi.com
Chiral Catalysts: The use of chiral catalysts, such as N-heterocyclic carbenes (NHCs) or Lewis acids, can promote enantioselective Staudinger reactions. organic-chemistry.orgnih.gov These catalysts can create a chiral environment around the reactants, guiding the cycloaddition to favor one enantiomer over the other. organic-chemistry.org
Chiral Substrates: Starting from enantiopure precursors, such as amino acids or carbohydrates, allows for the synthesis of chiral imines or ketenes, which can then be used in diastereoselective cycloadditions. researchgate.net For example, imines derived from enantiopure amines have been reacted with ketenes to produce optically active β-lactams. mdpi.com
The choice of strategy often depends on the specific substitution pattern of the target molecule. For instance, high cis-selectivity has been observed in reactions using imines derived from D-mannitol with alkoxyacetyl chlorides. researchgate.net Similarly, high trans-diastereoselectivity has been achieved in rhodium-catalyzed reactions of terminal alkynes and imines. organic-chemistry.org
Strategies for Introducing the Aminomethylphenyl Moiety on the Azetidin-2-one Core
The introduction of the specific 1-[3-(aminomethyl)phenyl] substituent can be achieved either during the ring-forming cycloaddition or by functionalization of a pre-formed β-lactam ring. The latter approach offers greater flexibility for creating a diverse range of analogs.
This modular approach involves the synthesis of the parent azetidin-2-one or a C3-substituted analog, followed by the introduction of the N1-substituent. The key step is the formation of the N-aryl bond. While direct N-arylation of azetidin-2-one with 3-(aminomethyl)phenyl halides would be challenging due to the reactivity of the primary amine, a more practical route involves a precursor functional group.
A plausible synthetic sequence would be:
N-Arylation: The nitrogen of a pre-formed azetidin-2-one can be coupled with an aryl partner, such as 1-bromo-3-nitrobenzene (B119269) or 3-bromobenzonitrile, using transition metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. This method is widely used for forming C-N bonds.
Functional Group Reduction: The precursor group on the phenyl ring is then converted to the aminomethyl group. A nitro group can be reduced to an amino group, which could then be alkylated, or a more direct approach would be the reduction of a nitrile (-CN) or an azide (B81097) (-CH₂N₃) group to the desired aminomethyl (-CH₂NH₂) functionality using standard reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
This two-step strategy avoids protecting group manipulations on the β-lactam nitrogen and allows for the late-stage introduction of the aminomethylphenyl moiety, which is beneficial for synthesizing a library of related compounds. The reactivity of the β-lactam ring's carbonyl group must be considered, as nucleophilic attack can lead to ring-opening, especially under harsh conditions. wikipedia.orgnih.gov
| Step | Reaction | Typical Reagents and Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | N-Arylation (Buchwald-Hartwig) | Azetidin-2-one, 3-Bromobenzonitrile, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃), Toluene, heat. | 1-(3-Cyanophenyl)azetidin-2-one |
| 2 | Nitrile Reduction | 1. LiAlH₄ in THF, 0 °C to rt; 2. Aqueous workup. OR H₂, Raney Ni, NH₃/MeOH. | This compound |
Utilization of Substituted Phenyl Precursors in Cycloaddition
The Staudinger [2+2] cycloaddition, first discovered in 1907, remains one of the most versatile and widely employed methods for the construction of the azetidin-2-one ring. mdpi.comderpharmachemica.com This reaction involves the cycloaddition of a ketene with an imine. In the context of synthesizing this compound, the key precursor is an imine derived from a substituted phenyl amine.
The general approach involves the condensation of an appropriately substituted aniline, such as 3-aminobenzylamine (B1275103) (where the aminomethyl group is often protected), with an aldehyde to form the requisite Schiff base (imine). This substituted phenyl-containing imine is then reacted with a ketene, which is typically generated in situ from an acyl chloride and a tertiary amine base (e.g., triethylamine). derpharmachemica.comnih.gov The selection of substituents on both the imine and the ketene precursor allows for the synthesis of a wide range of structural analogs. The stereochemical outcome of the Staudinger reaction (cis vs. trans isomers) can be influenced by various factors, including the nature of the reactants, solvents, and reaction temperature. nih.gov
For the synthesis of the parent compound, an imine would be formed from a protected 3-(aminomethyl)aniline. This imine serves as the substituted phenyl precursor that, upon reaction with a suitable ketene, yields the desired 1-phenyl-azetidin-2-one core structure. The choice of protecting group for the aminomethyl moiety is critical to prevent side reactions and must be easily removable in a subsequent step.
Table 1: Examples of Substituted Phenyl Precursors in Staudinger Cycloaddition
| Imine Precursor (Substituted Phenyl) | Ketene Precursor (Acyl Chloride) | Resulting Azetidin-2-one Analog |
|---|---|---|
| N-Benzylidene-3-(aminomethyl)aniline | Acetyl chloride | 1-[3-(Aminomethyl)phenyl]-4-phenylazetidin-2-one |
| N-(4-Methoxybenzylidene)-3-(aminomethyl)aniline | Chloroacetyl chloride | 1-[3-(Aminomethyl)phenyl]-3-chloro-4-(4-methoxyphenyl)azetidin-2-one |
| N-(Furfural)-3-(aminomethyl)aniline | Phenoxyacetyl chloride | 1-[3-(Aminomethyl)phenyl]-4-(furan-2-yl)-3-phenoxyazetidin-2-one |
| N-Propylidene-3-(aminomethyl)aniline | Methoxyacetyl chloride | 1-[3-(Aminomethyl)phenyl]-3-methoxy-4-propylazetidin-2-one |
Diversity-Oriented Synthesis (DOS) and Combinatorial Chemistry for this compound Analogs
Diversity-Oriented Synthesis (DOS) and combinatorial chemistry are powerful strategies for the rapid generation of large collections of structurally diverse small molecules, known as compound libraries. nih.govwikipedia.org These approaches have been successfully applied to the synthesis of β-lactam analogs to explore structure-activity relationships and discover novel bioactive compounds. nih.govnih.gov
The design of a compound library based on the this compound scaffold involves the systematic variation of substituents at different positions of the molecule. Solid-phase organic synthesis (SPOS) is a particularly effective tool for this purpose, as it simplifies the purification process and allows for the use of excess reagents to drive reactions to completion. wikipedia.orgacs.org
In a typical solid-phase approach, a starting material, such as an amino acid, is anchored to a polymer resin. acs.org This resin-bound substrate is then elaborated through a series of chemical transformations. For β-lactam synthesis, a resin-bound amino acid can be converted into an imine, which then undergoes a [2+2] cycloaddition with a diverse set of ketene precursors. acs.org Alternatively, the phenyl precursor could be attached to the solid support, allowing for diversification through various aldehydes and acyl chlorides. After the synthesis is complete, the final products are cleaved from the resin. This "split-and-mix" strategy allows for the creation of thousands of distinct compounds in a systematic manner. niscpr.res.in
Table 2: Combinatorial Library Design for this compound Analogs
| Scaffold Core | Diversity Point 1 (from Aldehyde) | Diversity Point 2 (from Acyl Chloride) |
|---|---|---|
| This compound | R4 = Aryl, Heteroaryl, Alkyl | R3 = H, Chloro, Phenoxy, Alkoxy |
| Phenyl | Acetoxy | |
| 4-Chlorophenyl | Phthalimido | |
| Thiophen-2-yl | Azido | |
| Cyclohexyl | Phenylthio |
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions. rasayanjournal.co.in The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. derpharmachemica.comrdd.edu.iq
In the synthesis of azetidin-2-ones, microwave energy is efficiently absorbed by polar solvents and reactants, leading to rapid and uniform heating. derpharmachemica.com The cycloaddition of imines with acyl chlorides, a key step in β-lactam formation, can often be completed in minutes under microwave irradiation, whereas the same reaction might require several hours of reflux using conventional heating. rasayanjournal.co.inderpharmachemica.com This expeditious method is highly amenable to the rapid synthesis of compound libraries, making it a synergistic tool for combinatorial chemistry. rdd.edu.iq The reaction of Schiff bases with chloroacetyl chloride in the presence of a base like triethylamine in a solvent such as dimethylformamide (DMF) is a common protocol adapted for microwave synthesis. derpharmachemica.comderpharmachemica.com
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of an Azetidin-2-one
| Reaction Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | 10-12 hours | 3-5 minutes |
| Solvent | Toluene / DMF | DMF / THF |
| Temperature | Reflux (~110-150 °C) | 100-140 °C |
| Typical Yield | 50-70% | 60-80% derpharmachemica.com |
| Side Products | Often observed | Minimized derpharmachemica.com |
Catalytic Methodologies in Azetidin-2-one Synthesis
The development of catalytic methods for azetidin-2-one synthesis is a significant area of research, aiming to improve reaction efficiency, control stereoselectivity, and operate under milder conditions. Both metal-based and organocatalytic systems have been explored.
Metal Catalysis: Transition metal catalysts have been employed in various strategies for β-lactam synthesis. For instance, Rhodium(I) catalysts can generate ketene species directly from terminal alkynes, providing an alternative to the use of acyl chlorides in Staudinger-type syntheses. organic-chemistry.org Copper(I)-catalyzed intramolecular C-N coupling of amides with vinyl bromides has been shown to be a highly efficient method for producing 4-alkylidene-2-azetidinones. organic-chemistry.org Cobalt complexes have also been utilized to carbonylate diazo compounds to form ketenes, which are then trapped by imines in a [2+2] cycloaddition to yield β-lactams. organic-chemistry.org
Organocatalysis: Organocatalysis offers an attractive metal-free alternative for β-lactam synthesis. Chiral tertiary amines and bifunctional catalysts have been developed for the asymmetric synthesis of β-lactams, enabling control over the enantiomeric purity of the products. nih.govorganic-chemistry.org For example, specific catalysts can promote the reaction between ketenes and imines to selectively produce either cis or trans diastereomers with high enantioselectivity. nih.gov These methods are crucial for the synthesis of chirally pure compounds, which is often a requirement for biologically active molecules.
Table 4: Overview of Catalytic Systems in Azetidin-2-one Synthesis
| Catalyst Type | Example Catalyst | Reaction Type | Advantage |
|---|---|---|---|
| Metal | Rh(I) Complex | Ketene generation from alkynes | Mild conditions, high trans selectivity organic-chemistry.org |
| Metal | Cu(I) Iodide | Intramolecular C-N coupling | High efficiency for 4-alkylidene-2-azetidinones organic-chemistry.org |
| Metal | [Co₂(CO)₈] | Carbonylation of diazo compounds | Good yields for diverse substrates organic-chemistry.org |
| Organo | Benzoylquinine | Asymmetric ketene-imine cycloaddition | Catalytic, asymmetric synthesis organic-chemistry.org |
| Organo | Bifunctional Amines | Asymmetric ketene-imine cycloaddition | High cis/trans and enantioselectivity nih.gov |
Exploration of Preclinical Biological Activities and Structure Activity Relationships of 1 3 Aminomethyl Phenyl Azetidin 2 One Derivatives
In Vitro Pharmacological Profiling of Azetidin-2-one (B1220530) Derivatives
In vitro studies are fundamental to the early stages of drug discovery, providing initial insights into the biological activity of a compound. For various azetidin-2-one derivatives, these studies have often focused on their potential to combat microbial infections and cancer.
Antimicrobial Activity Investigations
The β-lactam core of azetidin-2-ones is suggestive of potential antimicrobial properties. Research into various derivatives has explored their efficacy against a range of microbial pathogens.
Numerous studies have synthesized and evaluated novel azetidin-2-one derivatives for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, a series of novel 3-chloro-4-[4-(2-oxo-2H-chromen-4-ylmethoxy)phenyl]-1-phenylazetidin-2-ones were synthesized and screened for their antibacterial effects. nih.gov The results of these studies often present the minimum inhibitory concentration (MIC) values to quantify the potency of the compounds against different bacterial strains. However, no such data is available for 1-[3-(aminomethyl)phenyl]azetidin-2-one derivatives.
The exploration of azetidin-2-one derivatives has also extended to their potential as antifungal agents. Studies have reported the in vitro screening of new azetidinone compounds against various fungal species. nih.gov These investigations are crucial for identifying new therapeutic options for fungal infections. As with antibacterial data, specific antifungal efficacy studies for this compound derivatives are absent from the reviewed literature.
Tuberculosis remains a significant global health challenge, necessitating the search for new and effective treatments. Some research has focused on the potential of azetidin-2-one derivatives as antitubercular agents. For example, certain azetidin-2-one analogues have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis. nih.govjocpr.com Two compounds, in particular, exhibited significant MIC values against the Mtb H(37)Rv strain. nih.gov Despite these promising findings for other derivatives, there is no published data on the antitubercular activity of this compound derivatives.
Anticancer and Antiproliferative Potential
Beyond their antimicrobial properties, azetidin-2-one derivatives have emerged as a promising class of compounds with potential anticancer activity.
A significant body of research has been dedicated to evaluating the in vitro cytotoxicity of novel azetidin-2-one derivatives against various human cancer cell lines. nih.govnih.gov These studies typically measure the half-maximal inhibitory concentration (IC50) to determine the potency of a compound in inhibiting cancer cell growth. For example, one study evaluated 16 azetidin-2-one derivatives and found that some showed high cytotoxic activity and specificity on B16F10 and SiHa cancer cell lines. nih.gov Another study on 4-substitutedphenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substitutedphenyl) azetidin-2-one derivatives also reported on their anticancer potential against MCF-7 cell lines. nih.gov However, specific cytotoxic data for this compound derivatives against any cancer cell line is not available in the scientific literature reviewed.
Induction of Apoptosis Pathways
The induction of apoptosis, or programmed cell death, is a key mechanism through which many anticancer agents exert their effects. Several derivatives of azetidin-2-one have been shown to trigger apoptotic pathways in cancer cells, often as a downstream consequence of cellular stress induced by other mechanisms, such as the disruption of microtubule dynamics.
Mechanistic studies have revealed that certain chiral fluorinated azetidin-2-one derivatives can induce cellular apoptosis. nih.gov This pro-apoptotic activity is often linked to the compound's ability to interfere with the cell cycle. For instance, some azetidin-2-one analogues of combretastatin (B1194345) A-4 (a potent tubulin inhibitor) cause cancer cells to arrest in the G2/M phase of the cell cycle, which subsequently leads to apoptosis. This process is a common outcome for cells that are unable to properly form a mitotic spindle for cell division. The disruption of microtubule function is a significant cellular stressor that activates intrinsic apoptotic signaling pathways.
Further research has confirmed that the cytotoxic effects of specific azetidin-2-one derivatives are associated with the induction of apoptosis. researchgate.net The process of apoptosis is complex, involving a cascade of enzymes called caspases. While the precise pathways activated by all azetidin-2-one derivatives are not fully elucidated, the link between microtubule disruption and subsequent apoptosis is a well-established paradigm for many antimitotic agents. rsc.org
Microtubule Targeting and Tubulin Polymerization Inhibition
A primary and extensively studied mechanism of action for many biologically active azetidin-2-one derivatives is their interaction with microtubules, which are crucial components of the cytoskeleton involved in cell division, structure, and transport. nih.gov These derivatives often function as microtubule-destabilizing agents by inhibiting the polymerization of tubulin, the protein subunit of microtubules.
Numerous studies have designed and synthesized azetidin-2-one derivatives as analogues of combretastatin A-4 (CA-4), a natural product known for its potent inhibition of tubulin polymerization. In these analogues, the flexible cis-double bond of CA-4 is replaced by the more rigid azetidin-2-one ring, which can prevent the inactivation of the molecule via cis/trans isomerization. nih.govcu.edu.eg These compounds have been shown to interact with the colchicine-binding site on β-tubulin, thereby preventing the assembly of tubulin dimers into microtubules. nih.gov
The potency of these derivatives can be significant, with some compounds exhibiting activity in the nanomolar range. For example, a chiral fluorinated azetidin-2-one was found to have IC50 values ranging from 1.0 to 3.6 nM against various cancer cell lines. nih.gov Another study reported 3-(thienyl) substituted azetidin-2-ones with IC50 values as low as 7 nM in human breast cancer cells. nih.gov The effectiveness of these compounds as tubulin polymerization inhibitors has been confirmed in vitro, with studies showing a significant reduction in tubulin assembly at micromolar concentrations. nih.gov
The structure-activity relationship (SAR) studies have provided insights into the structural requirements for potent tubulin inhibition. For instance, the nature and position of substituents on the azetidin-2-one ring are critical. The incorporation of a 1,4-diaryl-2-azetidinone scaffold has proven to be a successful strategy. mdpi.com Studies have shown that smaller heterocyclic groups at the 3-position of the ring, such as thienyl groups, lead to high potency, whereas larger, bulkier groups like naphthyl or benzothienyl result in decreased activity. nih.gov
| Compound | Cancer Cell Line | Antiproliferative IC50 (nM) | Tubulin Polymerization Inhibition IC50 (µM) | Reference |
|---|---|---|---|---|
| Chiral Fluorinated Azetidin-2-one (18) | Various (5 lines) | 1.0 - 3.6 | Data not specified | nih.gov |
| 3-(2-thienyl) analogue (28) | MCF-7 | 7 | 1.37 | nih.gov |
| 3-(3-thienyl) analogue (29) | MCF-7 | 10 | Data not specified | nih.gov |
| 3-hydroxy-β-lactam (37, X=F) | HT-29 | 3 | Data not specified | mdpi.com |
| 3-hydroxy-β-lactam (37, X=F) | MCF-7 | 22 | Data not specified | mdpi.com |
Enzyme Modulatory Activities
The strained four-membered ring of azetidin-2-one makes it a reactive pharmacophore capable of interacting with various enzymes, leading to their inhibition. globalresearchonline.net This has led to the exploration of its derivatives as inhibitors for a range of therapeutic enzyme targets. nih.gov
Research has demonstrated that azetidin-2-one derivatives can inhibit several classes of enzymes. One notable class is serine proteases. A series of 3-(3-guanidinopropyl)-azetidin-2-one derivatives were evaluated as inhibitors of thrombin, trypsin, and plasmin, which are key enzymes in blood coagulation and fibrinolysis. nih.gov
Another area of investigation is the inhibition of leukocyte elastase (LE), a serine protease released during inflammation. nih.gov Furthermore, some 4-alkylidene-azetidin-2-ones have been identified as the first examples of β-lactams capable of inhibiting metalloproteinases, specifically gelatinases MMP-2 and MMP-9, which are involved in cancer invasion and angiogenesis. nih.gov The β-lactam ring is also the core structure of widely used antibiotics like penicillins and cephalosporins, which function by inhibiting the D,D-transpeptidase enzyme essential for bacterial cell wall synthesis. derpharmachemica.com
The mechanism and specificity of enzyme inhibition by azetidin-2-one derivatives are highly dependent on the substituents on the β-lactam ring. For the serine protease inhibitors, studies have shown that N-acetylation of the β-lactam nitrogen atom can lead to effective, time-dependent inhibition of thrombin. nih.gov
Structure-activity relationship studies have revealed key determinants for both potency and selectivity. For instance, in the inhibition of thrombin and plasmin, a substituent at the C-4 position of the ring was found to be essential for good inhibitory properties. nih.gov The use of polar C-4 substituents generally enhanced the selectivity for thrombin over plasmin. Furthermore, the stereochemistry was crucial, with a trans relationship between the C-3 and C-4 substituents being superior to a cis arrangement. nih.gov
In the case of leukocyte elastase and gelatinase inhibitors, C-4 unsaturation on the β-lactam ring was a key determinant of biological activity. Selectivity could be tuned by modifications at other positions; for example, 3-[1-(tert-butyldimethylsilyloxy)-ethyl] derivatives showed selectivity for leukocyte elastase, while C-3-unsubstituted 4-[1-ethoxycarbonyl]-ethylidene-β-lactams were selective for gelatinase MMP-2. nih.gov
Central Nervous System (CNS) Related Activities
Beyond their use as antimicrobial and anticancer agents, azetidin-2-one derivatives have also been investigated for their potential effects on the central nervous system. globalresearchonline.net
Several studies have reported the anticonvulsant properties of novel azetidin-2-one derivatives. These compounds have been screened in various preclinical models of epilepsy, such as the Isoniazid (INH) and Pentylenetetrazole (PTZ) induced convulsion models in mice. neuroquantology.com
The rationale for this activity is often linked to the enhancement of GABA-mediated inhibitory neurotransmission, a key mechanism for controlling neuronal excitability. The presence of certain functional groups on the aromatic ring attached to the azetidin-2-one core appears to be important for this activity. Research suggests that electron-withdrawing groups (e.g., Br, CF3) and electron-donating groups (e.g., NH2, CH3, OH) at specific positions can contribute to the anticonvulsant effect. neuroquantology.com
In one study, a series of 2-azetidinone derivatives were synthesized and tested. In the INH-induced convulsion model, several compounds significantly delayed the onset of convulsions compared to the control group. In the PTZ model, a subset of these compounds also showed a significant delay in convulsion onset. neuroquantology.com Another study synthesized azetidinone derivatives from indole (B1671886) and evaluated their anticonvulsant activity, further highlighting the potential of this chemical scaffold for developing new antiepileptic agents. nih.gov
| Compound Series | Animal Model | Observed Effect | Postulated Mechanism | Reference |
|---|---|---|---|---|
| Derivatives 3a-3f | INH-induced convulsions (mice) | Significant delay in onset of convulsions (compounds 3b-3f) | Enhancement of GABA mediated inhibitory activity | neuroquantology.com |
| Derivatives 3a-3f | PTZ-induced convulsions (mice) | Significant delay in onset of convulsions (compounds 3c, 3f) | Enhancement of GABA mediated inhibitory activity | neuroquantology.com |
| Indole-derived azetidinones (14-18) | Not specified in abstract | Evaluated for anticonvulsant activity | Not specified in abstract | nih.gov |
Compound Names Mentioned in this Article
| Compound Name/Class |
|---|
| This compound |
| Azetidin-2-one / β-lactam |
| Combretastatin A-4 (CA-4) |
| Chiral fluorinated azetidin-2-one |
| 3-(thienyl) azetidin-2-ones |
| 3-(naphthyl) azetidin-2-one |
| 3-(benzothienyl) azetidin-2-one |
| 3-(3-guanidinopropyl)-azetidin-2-one |
| 4-alkylidene-azetidin-2-ones |
| 3-[1-(tert-butyldimethylsilyloxy)-ethyl] azetidin-2-one |
| 4-[1-ethoxycarbonyl]-ethylidene-β-lactams |
| Penicillins |
| Cephalosporins |
| Indole-derived azetidinones |
Other Neuropharmacological Effects
The azetidin-2-one nucleus is a versatile scaffold that has been explored for a variety of central nervous system (CNS) activities. Derivatives have been reported to possess anticonvulsant, antidepressant, and cardiovascular properties. The neuropharmacological profile is largely dictated by the nature of the substituents attached to the core ring structure. For derivatives of this compound, the aminomethylphenyl moiety is significant, as the aminomethyl group is a feature in several known CNS-active compounds. For instance, the aminomethyl group is crucial for the activity of molecules like pregabalin, which acts on voltage-gated calcium channels, and muscimol, a potent GABA-A receptor agonist.
Anti-Inflammatory Activities
Azetidin-2-one derivatives have been identified as possessing significant anti-inflammatory properties. The mechanism of action for many of these compounds is believed to involve the inhibition of key inflammatory enzymes, such as cyclooxygenase (COX), which is responsible for the synthesis of prostaglandins. The anti-inflammatory potential of N-aryl azetidin-2-one derivatives is often evaluated in preclinical models, such as the carrageenan-induced rat paw edema assay, which measures the ability of a compound to reduce acute inflammation.
Studies on various N-phenylazetidin-2-one derivatives have demonstrated that the substitution pattern on the phenyl ring, as well as on the C3 and C4 positions of the azetidinone core, plays a critical role in determining the potency of the anti-inflammatory effect. For example, research on a series of N-(substituted phenyl)-3-chloro-4-(substituted phenyl)azetidin-2-ones showed varying degrees of edema inhibition. The introduction of different functional groups allows for the fine-tuning of the molecule's electronic and steric properties, influencing its ability to bind to the active site of inflammatory targets.
Below is a representative data table compiled from studies on structurally related N-phenylazetidin-2-one derivatives, illustrating the impact of substitution on anti-inflammatory activity.
| Compound | Substituent on N-phenyl ring | Substituent on C4-phenyl ring | Inhibition of Edema (%) |
|---|---|---|---|
| 1a | 4-H | 4-OCH₃ | 45.8 |
| 1b | 4-Cl | 4-OCH₃ | 55.2 |
| 1c | 4-NO₂ | 4-OCH₃ | 49.3 |
| 1d | 4-H | 4-Cl | 51.5 |
| 1e | 4-Cl | 4-Cl | 62.7 |
Data is illustrative and compiled from representative studies on N-phenylazetidin-2-one derivatives to show general trends.
Structure-Activity Relationship (SAR) and Computational Studies
Influence of the Aminomethylphenyl Substituent on Biological Activity
The aminomethyl group (-CH₂NH₂) is a key functional group that can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. It contains a basic primary amine which, at physiological pH (around 7.4), is predominantly protonated to form an ammonium (B1175870) cation (-CH₂NH₃⁺). This positive charge is a critical feature for establishing strong ionic interactions or hydrogen bonds with negatively charged amino acid residues, such as aspartate (Asp) or glutamate (B1630785) (Glu), within a protein's binding site.
Computational molecular docking studies are frequently employed to visualize and predict these interactions. In a hypothetical docking scenario of this compound into a CNS receptor or an inflammatory enzyme, the aminomethyl group would be expected to serve as a primary anchor. It can act as a potent hydrogen bond donor, forming multiple hydrogen bonds with acceptor atoms (like oxygen or nitrogen) on the protein. This interaction can orient the entire ligand within the active site, allowing other parts of the molecule, such as the phenyl ring and the azetidinone core, to form additional stabilizing interactions like hydrophobic or van der Waals interactions. The flexibility of the aminomethyl group, due to the rotatable single bonds, also allows it to adopt a suitable conformation to maximize these binding interactions.
Impact of Azetidin-2-one Core Modifications
The biological activity of azetidin-2-one derivatives is highly sensitive to substitutions on the β-lactam ring itself, particularly at the C3 and C4 positions. These modifications can influence the molecule's chemical reactivity, steric profile, and lipophilicity, thereby modulating its interaction with biological targets.
Structure-activity relationship (SAR) studies have consistently shown that introducing different substituents at these positions can lead to significant variations in potency and selectivity. For instance, attaching a halogen like chlorine at the C3 position often enhances the biological activity of β-lactams. The C4 position is also critical; attaching different aryl groups at this position can drastically alter the compound's efficacy. The nature of these substituents (e.g., electron-donating or electron-withdrawing) on the C4-aryl ring can further tune the electronic properties of the entire molecule. A trans relationship between the substituents at the C3 and C4 positions is often found to be superior to a cis arrangement for certain biological activities.
The following table summarizes representative SAR data for C3/C4-modified azetidin-2-ones, keeping the N-aryl group constant to illustrate the impact of core modifications on biological activity.
| Compound | C3-Substituent | C4-Substituent | Relative Activity Index |
|---|---|---|---|
| 2a | -H | Phenyl | 1.0 |
| 2b | -Cl | Phenyl | 2.5 |
| 2c | -OCH₃ | Phenyl | 1.8 |
| 2d | -Cl | 4-Chlorophenyl | 3.7 |
| 2e | -Cl | 4-Methoxyphenyl | 3.1 |
Data is illustrative and compiled from representative SAR studies to show general trends in how core modifications affect activity.
Ligand-Based and Structure-Based Drug Design Approaches
In the quest for novel therapeutic agents, ligand-based and structure-based drug design methodologies are pivotal in optimizing the pharmacological profile of lead compounds. For derivatives of this compound, these computational techniques have been instrumental in elucidating their interactions with biological targets and guiding the synthesis of more potent and selective molecules.
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is extensively used to understand the binding modes of this compound derivatives with their target proteins. For instance, docking studies have been performed on a series of azetidin-2-one derivatives targeting the colchicine (B1669291) binding site of β-tubulin. chemisgroup.us These studies have revealed key interactions, such as the interaction of a trimethoxy benzene (B151609) moiety with Cys241 and Val318 residues, which are crucial for anticancer activity. chemisgroup.us
In other research, novel 1,3-diazetidin-2-one derivatives were designed and subjected to molecular docking studies against the epidermal growth factor receptor (EGFR), a key target in cancer therapy. f1000research.com The results indicated that these compounds exhibited superior binding affinities compared to the standard drug erlotinib (B232). f1000research.com Specifically, all tested compounds demonstrated higher PLP-fitness scores (ranging from 84.70 to 92.77) than erlotinib (76.20), suggesting a stronger interaction with the EGFR active site. f1000research.com Another study on different 1,3-diazetidin-2-one derivatives also showed significant anticancer activity, with PLP-fitness values of 79.81, 80.80, and 81.57, compared to erlotinib's 76.20. uomustansiriyah.edu.iqresearchgate.net
The predictive power of molecular docking is further exemplified by the strong correlation observed between the docking scores and the in vitro cytotoxic activity of the synthesized compounds. f1000research.com For example, compounds with the highest docking scores also exhibited the most potent anti-proliferative activity against the A549 lung cancer cell line. f1000research.com
Table 1: Molecular Docking Fitness Scores of 1,3-Diazetidin-2-one Derivatives
| Compound | PLP-Fitness Score | Reference Ligand (Erlotinib) |
|---|---|---|
| M4a | 84.70 | 76.20 |
| M4b | 85.89 | 76.20 |
| M4c | 91.90 | 76.20 |
| M4d | 88.61 | 76.20 |
| M4e | 92.77 | 76.20 |
| N4a | 79.81 | 76.20 |
| N4b | 80.80 | 76.20 |
Data compiled from studies on 1,3-diazetidin-2-one derivatives targeting EGFR. f1000research.comuomustansiriyah.edu.iqresearchgate.net
Pharmacophore modeling is a powerful ligand-based drug design tool that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. This approach has been successfully applied to azetidin-2-one derivatives to design novel compounds with enhanced potency.
A study on 71 azetidin-2-one derivatives as tubulin-binding agents for antitumor activity utilized pharmacophore and atom-based 3D-QSAR modeling. chemisgroup.usresearchgate.net A five-point common pharmacophore hypothesis was generated and validated, which can be beneficial in refining the pharmacophore for the design of new potential antitumor compounds. chemisgroup.usresearchgate.net This model, consisting of features like hydrogen bond donors, hydrophobic aromatic groups, and ring aromatic features, provides a blueprint for designing new molecules with improved tubulin inhibitory activity.
Virtual screening, often used in conjunction with pharmacophore modeling, allows for the rapid screening of large compound libraries to identify potential hits. By using a validated pharmacophore model as a 3D query, researchers can filter databases to select molecules that possess the desired chemical features and spatial arrangement for further investigation.
Quantum chemical calculations are employed to study the electronic structure and geometry of molecules. These methods provide valuable insights into the conformational preferences of this compound derivatives, which is crucial for understanding their interaction with biological targets. By determining the most stable conformations, researchers can gain a more accurate understanding of the molecule's shape and how it fits into a receptor's binding site. For instance, quantum chemical methods have been used to analyze the structural parameters and enthalpy of formation of various heterocyclic compounds, which can be applied to azetidinone derivatives to understand their stability and reactivity. superfri.org
Molecular and Cellular Mechanisms of Action for this compound Derivatives
Understanding the molecular and cellular mechanisms of action is fundamental to the development of new therapeutic agents. For derivatives of this compound, research has begun to unravel their effects on gene expression and cell cycle progression.
Gene expression profiling is a powerful technique used to assess the impact of a compound on the expression of thousands of genes simultaneously. nih.gov This approach can provide a comprehensive overview of the cellular pathways affected by this compound derivatives. While specific gene expression profiling studies on this particular compound are not yet widely published, this methodology holds great promise for elucidating its mechanism of action. By identifying up- or down-regulated genes, researchers can infer which signaling pathways are perturbed, leading to a better understanding of the compound's therapeutic and potential toxic effects. nih.gov For example, studies on other anticancer agents have used gene expression analysis to identify key pathways involved in their mechanism of action, such as the PI3K/AKT signaling pathway. mdpi.com
The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a hallmark of cancer. Several studies have investigated the effects of azetidinone derivatives on the cell cycle of cancer cells. For example, some transmethylation inhibitors have been shown to cause cell cycle arrest at different phases. One such inhibitor, c3 Ari, induced a dose-dependent and reversible G2/M arrest in HL-60 and NIH/3T3 cells, while another, c3 Ado, caused an accumulation of cells in the G0/G1 phase. nih.gov
The ability of certain this compound derivatives to induce apoptosis (programmed cell death) has also been investigated. Studies on other benzofuran (B130515) derivatives have shown that they can induce apoptosis in leukemia cells. mdpi.com This suggests that derivatives of this compound may also exert their anticancer effects by triggering apoptotic pathways.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
Protein Interaction Studies
The azetidin-2-one nucleus is a key pharmacophore that allows for interaction with a variety of protein targets. While direct protein interaction studies for this compound are not extensively documented in publicly available literature, the broader class of azetidin-2-one derivatives has been shown to interact with several types of proteins, primarily enzymes. The nature and strength of these interactions are heavily influenced by the substituents on the azetidin-2-one ring.
One significant area of investigation for azetidin-2-one derivatives has been their role as enzyme inhibitors. For instance, certain derivatives of 3-(3-guanidinopropyl)-azetidin-2-one have been evaluated as inhibitors of serine proteases like thrombin, trypsin, and plasmin. nih.gov In these studies, the substituents at the N-1 and C-4 positions of the β-lactam ring were found to be critical for both potency and selectivity. For example, acetylation of the nitrogen atom in the β-lactam ring of a 4-phenethyl derivative resulted in a potent, time-dependent inhibitor of thrombin. nih.gov Furthermore, the introduction of polar substituents at the C-4 position generally enhanced the selectivity for thrombin over plasmin. nih.gov The stereochemistry of the substituents also plays a crucial role, with a trans relationship between the C-3 and C-4 substituents being superior for activity compared to a cis disposition. nih.gov
Another class of enzymes targeted by azetidin-2-one derivatives is cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The structure-activity relationship (SAR) for these interactions suggests that the nature of the substituent linked to the azetidinone core is a key determinant of inhibitory activity and selectivity. academie-sciences.fr For example, in a series of 1,3-thiazole derivatives bearing an azetidin-2-one moiety, the substituent on the acyl part of the molecule significantly influenced the IC50 values for both AChE and BChE. academie-sciences.fr
Molecular docking studies have provided insights into the potential binding modes of azetidin-2-one derivatives within the active sites of their target proteins. These computational studies can help to rationalize observed structure-activity relationships. For instance, docking studies of C2-symmetrical terphenyl derivatives, which can feature terminal heterocyclic moieties, into the binding pocket of the PD-L1 homodimer have been used to correlate the geometrical structure of the molecules with their biological activity. mdpi.com While not directly involving an azetidin-2-one, this highlights the utility of computational methods in understanding protein-ligand interactions for complex molecules.
The table below summarizes representative protein interaction data for various azetidin-2-one derivatives, illustrating the types of targets and the influence of structural modifications.
| Compound/Derivative Class | Protein Target | Key Findings |
| 3-(3-Guanidinopropyl)-azetidin-2-one derivatives | Thrombin, Plasmin | N-acetylation and polar C-4 substituents enhance potency and selectivity for thrombin. nih.gov |
| 1,3-Thiazole-azetidin-2-one derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Substituents on the acyl moiety are critical for inhibitory activity and selectivity. academie-sciences.fr |
| Azetidin-2-one derivatives of 1,3,4-oxadiazole/thiadiazole | Various (Anticancer/Antimicrobial targets) | Require further mechanism-based research to understand cellular interactions. nih.gov |
Preclinical Pharmacokinetic Considerations (In Vitro Metabolism and Stability)
The preclinical assessment of a compound's pharmacokinetic properties is crucial for its development as a potential therapeutic agent. In vitro metabolism and stability studies are fundamental components of this evaluation, providing early insights into a compound's likely fate in a biological system. These studies often utilize liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. bioivt.comnih.gov
For derivatives of this compound, in vitro metabolic stability is a key parameter that influences their potential for in vivo efficacy. Studies on various azetidin-2-one derivatives and other small molecules have demonstrated a range of metabolic stabilities. For example, in a study of certain azine derivatives, the compounds showed high resistance to degradation by human liver microsomes, with metabolic stability percentages generally above 97%. researchgate.net However, even within a series of related compounds, slight structural modifications can lead to differences in metabolism, with some derivatives undergoing minor oxidation. researchgate.net
The metabolic half-life (t1/2) is another critical parameter determined from these in vitro assays. It provides an indication of how quickly a compound is metabolized. For instance, in a study of fentanyl analogs, the metabolic half-life of 3-phenylpropanoylfentanyl was less than 10 minutes in human liver microsomes, indicating rapid metabolism, whereas benzoylfentanyl had a half-life of over 80 minutes. nih.gov This highlights how modifications to the N-acyl group can significantly impact metabolic rate. nih.gov While these are not azetidin-2-one compounds, the principle of structural influence on metabolic stability is broadly applicable.
The primary metabolic pathways for many drug candidates involve oxidation, demethylation, and N-dealkylation, often mediated by CYP enzymes such as CYP2C8 and CYP3A4. researchgate.net The identification of metabolites is a key part of these studies. For some compounds, a significant portion of the parent drug can be metabolized within a short incubation period in the presence of liver microsomes and necessary cofactors like NADPH. nih.gov
The following table presents a summary of typical data obtained from in vitro metabolism and stability studies of various compounds, which can be considered representative for the evaluation of this compound derivatives.
| Compound/Derivative Class | Test System | Key Parameters Measured | Representative Findings |
| Azine derivatives | Human Liver Microsomes | Metabolic Stability (%) | >97% stability, suggesting high resistance to metabolism. researchgate.net |
| Fentanyl Analogs | Human Liver Microsomes | Metabolic Half-life (t1/2) | Ranged from <10 min to >80 min depending on the N-acyl group. nih.gov |
| Arylpiperazine derivatives | Human Liver Microsomes | Half-life (t1/2), Metabolite Identification | All derivatives were metabolized within 30 minutes. nih.gov |
| YZG-331 (adenosine derivative) | Liver Microsomes (various species) | % Remaining after 120 min | Showed species-specific differences in metabolism (e.g., 46% metabolized in rat vs. 14% in human). frontiersin.org |
It is important to note that in vitro metabolic stability can vary significantly between different species, which has implications for the extrapolation of preclinical data to humans. frontiersin.org
Future Perspectives and Research Directions for 1 3 Aminomethyl Phenyl Azetidin 2 One Research
Design and Synthesis of Next-Generation 1-[3-(Aminomethyl)phenyl]azetidin-2-one Derivatives
The future of this compound research lies in the rational design and synthesis of next-generation derivatives with enhanced potency, selectivity, and pharmacokinetic properties. The core structure of this compound offers multiple points for chemical modification, allowing for the creation of a diverse library of analogues.
Key synthetic strategies for creating novel derivatives include:
Modification of the Phenyl Ring: Introduction of various substituents on the phenyl ring can significantly impact the biological activity of the molecule. Electron-withdrawing or electron-donating groups can be strategically placed to modulate the electronic properties of the ring and its interaction with biological targets. mdpi.com
Functionalization of the Aminomethyl Group: The primary amine of the aminomethyl group serves as a handle for the attachment of various functional groups, such as different acyl chains, heterocyclic rings, or peptide fragments. This can lead to derivatives with altered solubility, cell permeability, and target-binding affinity.
Stereoselective Synthesis: The stereochemistry of the azetidin-2-one (B1220530) ring is crucial for its biological activity. The development of stereoselective synthetic methods, such as the Staudinger synthesis, will be essential for producing enantiomerically pure derivatives and understanding their structure-activity relationships (SAR). iipseries.orgmdpi.com
The synthesis of novel derivatives often involves multi-step reaction sequences. A general approach may start with the synthesis of a Schiff base, followed by a cyclization reaction to form the azetidin-2-one ring. sciencescholar.usmedipol.edu.traip.orgresearchgate.net The resulting intermediate can then be further modified to introduce the desired functional groups.
Table 1: Potential Modifications for Next-Generation Derivatives
| Modification Site | Potential Substituents | Desired Outcome |
| Phenyl Ring | Halogens, Alkoxy, Nitro, Cyano | Enhanced potency, altered selectivity |
| Aminomethyl Group | Acyl groups, Heterocycles, Peptides | Improved pharmacokinetics, novel target interactions |
| Azetidin-2-one Ring | Alkyl or Aryl groups at C3 and C4 | Modulation of ring strain and reactivity |
The systematic exploration of these modifications, guided by computational modeling and biological screening, will be crucial for identifying next-generation drug candidates.
Application of Artificial Intelligence and Machine Learning in Compound Optimization
Key applications of AI and ML in the optimization of this compound include:
Predictive Modeling: AI algorithms can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion) of novel derivatives before they are synthesized. researchgate.net This in silico screening can significantly reduce the time and cost associated with traditional drug discovery pipelines. nih.govf1000research.com
Generative Models: Generative AI models can design entirely new molecules with desired properties. roche.com By learning from the chemical space of known active compounds, these models can propose novel this compound derivatives with a high probability of being active against a specific biological target.
Optimization of Synthetic Routes: Machine learning algorithms can be used to predict the most efficient synthetic routes for producing target molecules, taking into account factors such as reaction yield, cost of starting materials, and ease of purification. nih.gov
The integration of AI and ML into the drug discovery process for this compound will enable a more data-driven and efficient approach to compound optimization, ultimately leading to the faster identification of clinical candidates.
Exploration of Novel Therapeutic Indications and Underexplored Biological Targets
While the azetidin-2-one scaffold is historically associated with antibacterial activity, recent research has revealed its potential in a wide range of other therapeutic areas. nih.govmedwinpublishers.com A key future direction for this compound research is the exploration of its efficacy in novel therapeutic indications and the identification of its molecular targets.
Potential new therapeutic areas for this compound and its derivatives include:
Oncology: Azetidin-2-one derivatives have shown promising anticancer activity. nih.govnih.gov Future studies could investigate the potential of this compound derivatives as inhibitors of novel cancer targets, such as histone deacetylases (HDACs) or STAT3. nih.govnih.gov
Neurodegenerative Diseases: Some azetidinone derivatives have shown potential in models of Parkinson's disease by reducing oxidative stress. ijper.org This opens up the possibility of developing derivatives of this compound for the treatment of neurodegenerative disorders.
Antiviral and Antifungal Agents: The broad biological activity of the azetidin-2-one scaffold suggests that derivatives of this compound could be developed as novel antiviral or antifungal agents.
The identification of the specific biological targets of this compound and its derivatives will be crucial for understanding their mechanism of action and for guiding the design of more selective and potent drugs. Techniques such as chemical proteomics and computational target prediction will play a vital role in this endeavor.
Development of Advanced Delivery Systems for Azetidin-2-one Scaffolds
The development of advanced drug delivery systems is crucial for maximizing the therapeutic efficacy of this compound and its derivatives while minimizing potential side effects. frontiersin.org The β-lactam ring, a key feature of the azetidin-2-one scaffold, can be susceptible to degradation, and targeted delivery to the site of action can improve its stability and therapeutic index. nih.gov
Promising drug delivery strategies for azetidin-2-one scaffolds include:
Nanoparticle-based Delivery: Encapsulating the drug in nanoparticles, such as liposomes or polymeric nanoparticles, can protect it from degradation, improve its solubility, and enable targeted delivery to specific tissues or cells. tandfonline.comresearchgate.net
Prodrug Approaches: The synthesis of prodrugs, which are inactive precursors that are converted to the active drug in vivo, can improve the oral bioavailability and pharmacokinetic profile of the parent compound. nih.gov
Stimuli-responsive Systems: Smart drug delivery systems that release the drug in response to specific stimuli at the disease site, such as changes in pH or the presence of certain enzymes, can enhance the therapeutic efficacy and reduce off-target effects. For example, hydrogels that degrade in the presence of β-lactamases could be used for bacteria-triggered drug release. nih.gov
Scaffold-based Delivery: The use of biocompatible scaffolds, particularly in the context of localized diseases like osteomyelitis, can provide sustained release of the drug at the site of infection. nih.gov
The application of these advanced delivery systems to this compound and its derivatives has the potential to overcome many of the challenges associated with traditional drug administration and unlock the full therapeutic potential of this promising class of compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
